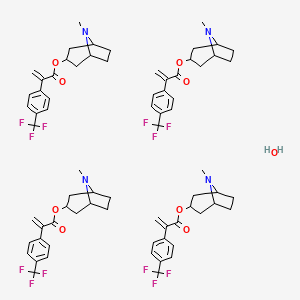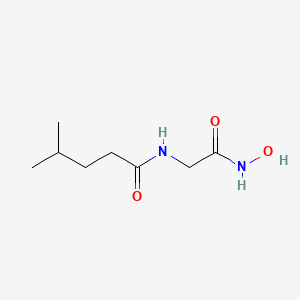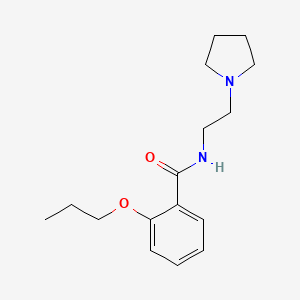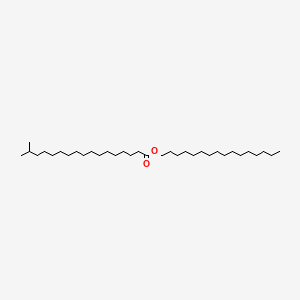
Hexadecyl 16-methylheptadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecyl 16-methylheptadecanoate is a chemical compound with the molecular formula C34H68O2. . This compound is a type of ester, specifically a fatty acid ester, which is commonly used in various industrial applications.
Vorbereitungsmethoden
Hexadecyl 16-methylheptadecanoate is typically synthesized through the esterification of 16-methylheptadecanoic acid with hexadecanol. The reaction involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method allows for large-scale production of the compound with high efficiency.
Analyse Chemischer Reaktionen
Hexadecyl 16-methylheptadecanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The ester can be reduced to form the corresponding alcohols. This reaction typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding carboxylic acid and alcohol. Acidic hydrolysis uses hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
The major products formed from these reactions include 16-methylheptadecanoic acid, hexadecanol, and their respective derivatives .
Wissenschaftliche Forschungsanwendungen
Hexadecyl 16-methylheptadecanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions. Its properties make it suitable for investigating reaction mechanisms and kinetics.
Biology: The compound is used in studies of lipid metabolism and fatty acid biosynthesis. It serves as a substrate for enzymes involved in these processes.
Medicine: this compound is used in the formulation of pharmaceuticals, particularly in drug delivery systems. Its lipophilic nature allows it to enhance the solubility and bioavailability of certain drugs.
Industry: The compound is used as an additive in lubricants, plasticizers, and surfactants.
Wirkmechanismus
The mechanism of action of hexadecyl 16-methylheptadecanoate involves its interaction with lipid membranes and enzymes. As a fatty acid ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. In biological systems, it can be hydrolyzed by esterases to release 16-methylheptadecanoic acid and hexadecanol, which can then participate in various metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
93919-02-9 |
|---|---|
Molekularformel |
C34H68O2 |
Molekulargewicht |
508.9 g/mol |
IUPAC-Name |
hexadecyl 16-methylheptadecanoate |
InChI |
InChI=1S/C34H68O2/c1-4-5-6-7-8-9-10-11-14-17-20-23-26-29-32-36-34(35)31-28-25-22-19-16-13-12-15-18-21-24-27-30-33(2)3/h33H,4-32H2,1-3H3 |
InChI-Schlüssel |
FBQVFXLUGAFMIO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzo[c]acridin-7-ylmethanol](/img/structure/B13775924.png)
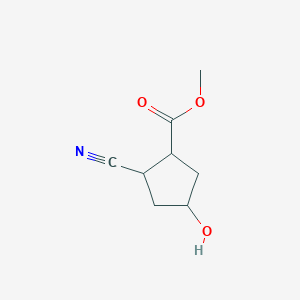
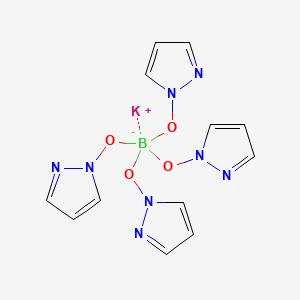
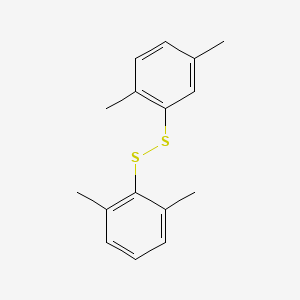
![8-chloro-1,3-dimethyl-7H-purine-2,6-dione;1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one](/img/structure/B13775942.png)

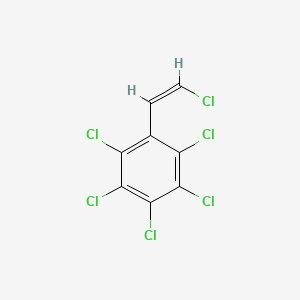
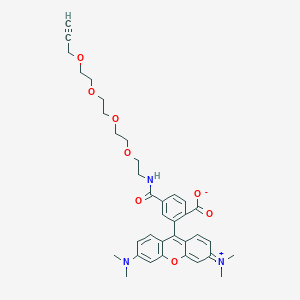
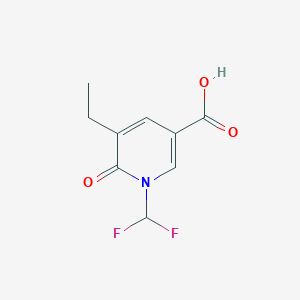
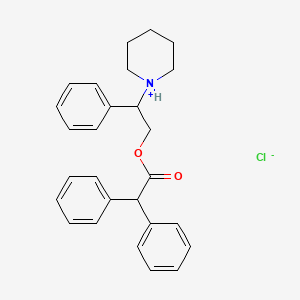
![14-Methyl-13-oxabicyclo[10.3.0]pentadecane](/img/structure/B13775977.png)
